9-(4-Methoxyphenyl)carbazole
Overview
Description
9-(4-Methoxyphenyl)carbazole is a derivative of carbazole, a heterocyclic aromatic organic compound. Carbazole and its derivatives have garnered significant attention due to their versatile applications in various fields, including optoelectronics, pharmaceuticals, and materials science. The addition of a methoxyphenyl group to the carbazole structure enhances its chemical properties, making it a valuable compound for research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(4-Methoxyphenyl)carbazole typically involves the reaction of carbazole with 4-methoxyphenylboronic acid under Suzuki coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or dimethylformamide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 100-120°C) for several hours .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yields, and reduced production costs. The use of automated systems ensures consistent quality and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its reduced forms using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of hydro derivatives.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
9-(4-Methoxyphenyl)carbazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Medicine: Explored for its use in drug development, particularly in the design of new therapeutic agents.
Industry: Employed in the production of organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices due to its excellent charge transport properties
Mechanism of Action
The mechanism of action of 9-(4-Methoxyphenyl)carbazole involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
9-Phenylcarbazole: Lacks the methoxy group, resulting in different electronic properties and reactivity.
9-(4-Hydroxyphenyl)carbazole: Contains a hydroxy group instead of a methoxy group, which can form hydrogen bonds and affect solubility and reactivity.
9-(4-Methylphenyl)carbazole: Has a methyl group instead of a methoxy group, leading to different steric and electronic effects.
Uniqueness: 9-(4-Methoxyphenyl)carbazole stands out due to its methoxy group, which enhances its electron-donating properties and improves its solubility in organic solvents. This makes it particularly useful in applications requiring high charge transport and stability .
Properties
IUPAC Name |
9-(4-methoxyphenyl)carbazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO/c1-21-15-12-10-14(11-13-15)20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQJKWIYMIKLPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=CC=CC=C3C4=CC=CC=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90389351 | |
Record name | 9-(4-methoxyphenyl)carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90389351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19264-74-5 | |
Record name | 9-(4-Methoxyphenyl)carbazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19264-74-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-(4-methoxyphenyl)carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90389351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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